Methyl (4E,6E)-8-Methylnona-4,6-dienoate
Description
Methyl (4E,6E)-8-Methylnona-4,6-dienoate is a conjugated dienoate ester characterized by:
- Ester group: Methyl ester at position 1.
- Diene system: Double bonds at positions 4 and 6, both in the E (trans) configuration.
- Branching: A methyl substituent at position 8 on the nona-chain.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl (4E,6E)-8-methylnona-4,6-dienoate |
InChI |
InChI=1S/C11H18O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h4-6,8,10H,7,9H2,1-3H3/b5-4+,8-6+ |
InChI Key |
RFTAACUYKGDGNP-DVBIZMGNSA-N |
Isomeric SMILES |
CC(C)/C=C/C=C/CCC(=O)OC |
Canonical SMILES |
CC(C)C=CC=CCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4E,6E)-8-Methylnona-4,6-dienoate typically involves the use of commercially available starting materials. One common method includes the Sonogashira coupling reaction, which forms the conjugated double bonds. This reaction involves the coupling of an alkyne with an alkene in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often require a base, such as triethylamine, and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors can enhance the scalability of the process, ensuring consistent product quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl (4E,6E)-8-Methylnona-4,6-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bonds to single bonds, producing saturated esters. Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Sodium hydroxide in an alcohol solvent for ester hydrolysis.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated esters.
Substitution: Different esters or acids depending on the nucleophile used.
Scientific Research Applications
Methyl (4E,6E)-8-Methylnona-4,6-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical properties
Mechanism of Action
The mechanism of action of Methyl (4E,6E)-8-Methylnona-4,6-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated double bonds and ester group allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
Research Findings and Limitations
Stereochemical Stability : The E,E configuration in the target compound’s diene system may enhance stability compared to Z-configured analogs, as seen in 13c–e’s characterization .
Synthetic Challenges : Introducing the 8-methyl branch may require tailored methods (e.g., allylic alkylation) rather than aryl coupling used for 13c–e.
Data Gaps : Direct spectral or pharmacological data for the target compound are absent in the provided evidence, necessitating further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
